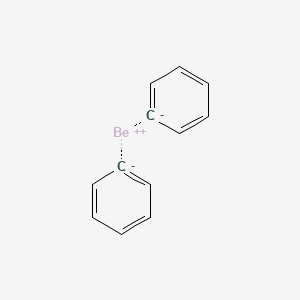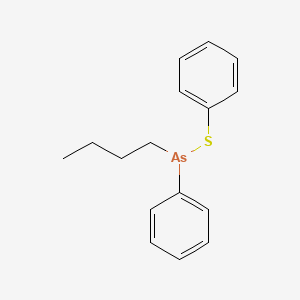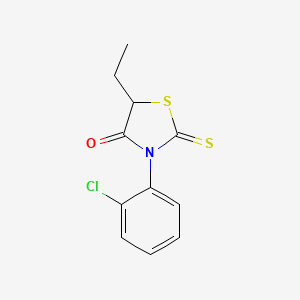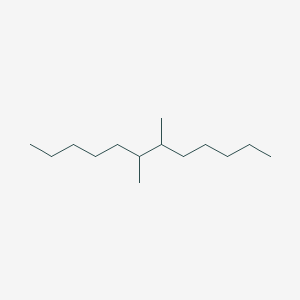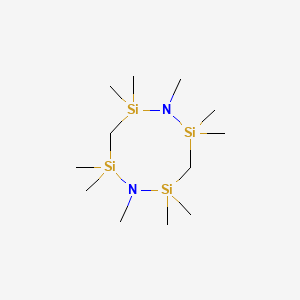
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is an organosilicon compound known for its unique structural properties. This compound is part of a class of chemicals that are used in various industrial and scientific applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane typically involves the reaction of dimethyldichlorosilane with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of dimethyldichlorosilane, followed by a series of condensation reactions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents; reactions are often performed under reflux conditions to ensure complete substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Mécanisme D'action
The mechanism of action of 1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decamethylcyclopentasiloxane: Another organosilicon compound with similar applications but different structural properties.
Hexamethyldisiloxane: A smaller organosilicon compound used in similar industrial applications.
Uniqueness
1,2,2,4,4,5,6,6,8,8-Decamethyl-1,5,2,4,6,8-diazatetrasilocane is unique due to its specific arrangement of silicon and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
18077-49-1 |
|---|---|
Formule moléculaire |
C12H34N2Si4 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
1,2,2,4,4,5,6,6,8,8-decamethyl-1,5,2,4,6,8-diazatetrasilocane |
InChI |
InChI=1S/C12H34N2Si4/c1-13-15(3,4)11-17(7,8)14(2)18(9,10)12-16(13,5)6/h11-12H2,1-10H3 |
Clé InChI |
UVKPONBPLKEDBF-UHFFFAOYSA-N |
SMILES canonique |
CN1[Si](C[Si](N([Si](C[Si]1(C)C)(C)C)C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


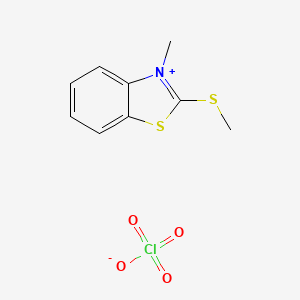




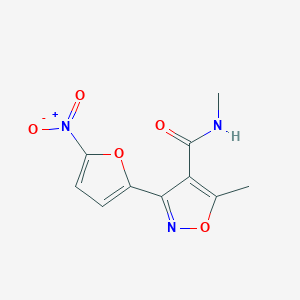
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)

